1-(5-Methyl-2-furyl)pentylamine
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Overview
Description
1-(5-Methyl-2-furyl)pentylamine is an organic compound with the molecular formula C10H17NO. It is a derivative of furan, a heterocyclic aromatic compound, and contains an amine group attached to a pentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-2-furyl)pentylamine typically involves the reaction of 5-methyl-2-furylmethanol with a suitable amine precursor under specific conditions. One common method is the reductive amination of 5-methyl-2-furylmethanol using pentylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-2-furyl)pentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce various substituted amine derivatives .
Scientific Research Applications
1-(5-Methyl-2-furyl)pentylamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-furyl)pentylamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various biological molecules, influencing their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1-(2-Furyl)pentylamine: Similar structure but lacks the methyl group on the furan ring.
1-(5-Methyl-2-thienyl)pentylamine: Contains a thiophene ring instead of a furan ring.
1-(5-Methyl-2-pyrrolyl)pentylamine: Contains a pyrrole ring instead of a furan ring.
Uniqueness
1-(5-Methyl-2-furyl)pentylamine is unique due to the presence of the methyl-substituted furan ring, which imparts specific chemical and biological properties. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)pentan-1-amine |
InChI |
InChI=1S/C10H17NO/c1-3-4-5-9(11)10-7-6-8(2)12-10/h6-7,9H,3-5,11H2,1-2H3 |
InChI Key |
RLDRFNUDZLBVLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(O1)C)N |
Origin of Product |
United States |
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